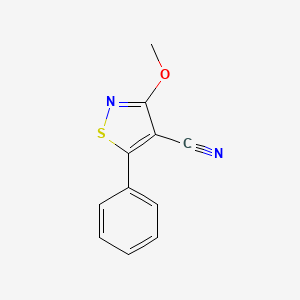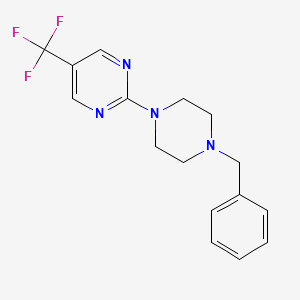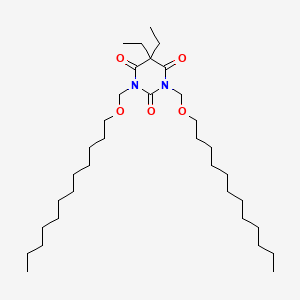
4-(3-Methyl-4-nitrophenoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methyl-4-nitrophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3-methyl-4-nitrophenyl ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-4-nitrophenoxy)benzaldehyde typically involves the etherification of 4-hydroxybenzaldehyde with 3-methyl-4-nitrophenol. This reaction can be catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reactant concentrations, which are crucial for optimizing the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-[(3-Methyl-4-nitrophenyl)oxy]benzoic acid.
Reduction: 4-[(3-Methyl-4-aminophenyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(3-Methyl-4-nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-(3-Methyl-4-nitrophenoxy)benzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical pathways.
Nitro Group: Can undergo reduction to form amines, which can further participate in various biochemical reactions.
Ether Linkage: Provides stability to the molecule, allowing it to act as a scaffold in the synthesis of more complex structures.
Comparaison Avec Des Composés Similaires
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
- 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
- 4-Methoxy-3-(morpholinomethyl)benzaldehyde
Comparison: 4-(3-Methyl-4-nitrophenoxy)benzaldehyde is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack one of these functional groups or have different substituents.
Propriétés
Formule moléculaire |
C14H11NO4 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
4-(3-methyl-4-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11NO4/c1-10-8-13(6-7-14(10)15(17)18)19-12-4-2-11(9-16)3-5-12/h2-9H,1H3 |
Clé InChI |
SOTOTJBQBFMZMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-cyanopyrazin-2-yl)amino]acetate](/img/structure/B8712312.png)









![1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8712396.png)
